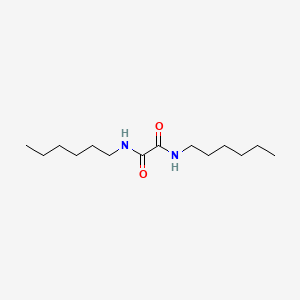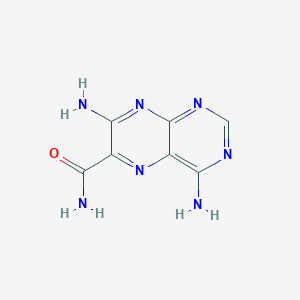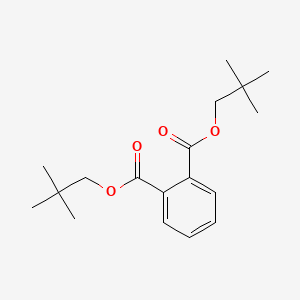
Dineopentyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dineopentyl phthalate, also known as 1,2-Benzenedicarboxylic acid, dineopentyl ester, is a chemical compound with the molecular formula C18H26O4 and a molecular weight of 306.3966 g/mol . It is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility, durability, and elasticity of plastics and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dineopentyl phthalate can be synthesized through the esterification of phthalic anhydride with neopentyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dineopentyl phthalate undergoes various chemical reactions, including:
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and neopentyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dineopentyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and plastics.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives.
Mecanismo De Acción
Dineopentyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer matrix, reducing intermolecular forces and increasing the flexibility of the material . In biological systems, this compound can act as an endocrine disruptor, interfering with hormone signaling pathways and affecting various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Diisopentyl phthalate: Another phthalate ester with similar plasticizing properties.
Di-n-octyl phthalate: Used as a plasticizer in various industrial applications.
Uniqueness
Dineopentyl phthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its neopentyl groups contribute to its high thermal stability and resistance to hydrolysis .
Propiedades
Número CAS |
2553-24-4 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
bis(2,2-dimethylpropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-17(2,3)11-21-15(19)13-9-7-8-10-14(13)16(20)22-12-18(4,5)6/h7-10H,11-12H2,1-6H3 |
Clave InChI |
GAHSOBODSWGWHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
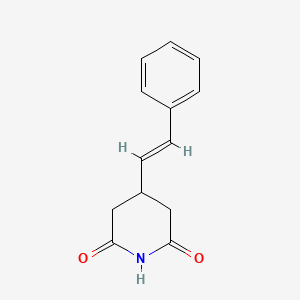
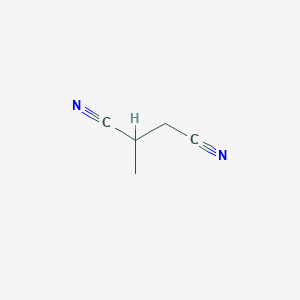
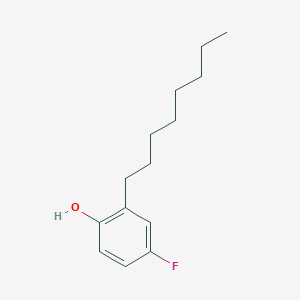
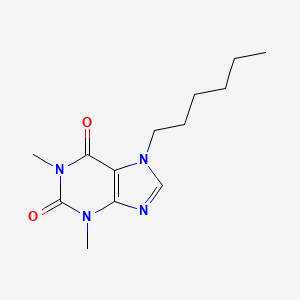
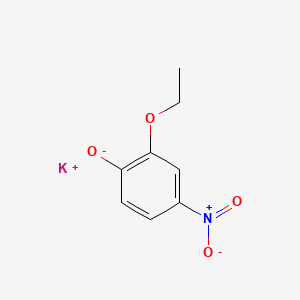
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
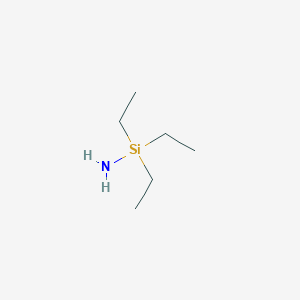
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
